molecular formula C10H10O2 B6291677 3-(2-Methoxyphenyl)-2-propyn-1-ol CAS No. 154884-62-5

3-(2-Methoxyphenyl)-2-propyn-1-ol

Cat. No. B6291677
CAS RN: 154884-62-5
M. Wt: 162.18 g/mol
InChI Key: OORZHVUPVOVKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-2-propyn-1-ol, also known as 2-methoxy-3-phenylprop-2-yn-1-ol, is an organic compound belonging to the class of phenols. It is a colorless liquid with a faint odor, and is soluble in most organic solvents. 2-methoxy-3-phenylprop-2-yn-1-ol has a wide range of scientific applications and is widely used in the synthesis of other compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol has a wide range of scientific applications. It is used as a reagent in the synthesis of other compounds, and is also used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, 3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol is used as a catalyst in the synthesis of organic compounds and as a reactant in organic reactions.

Future Directions

3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol has a wide range of potential applications and future directions. It can be used as a reagent in the synthesis of other compounds, and it can also be used in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a catalyst in the synthesis of organic compounds and as a reactant in organic reactions. In addition, it can be used as an antioxidant, anti-inflammatory, and antibacterial agent. Finally, it can be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol can be synthesized using a variety of methods. The most widely used method is the reaction of 3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol with an aqueous solution of sodium hydroxide. This reaction produces a mixture of the desired compound and sodium chloride. The mixture is then heated to evaporate the water and leave the desired compound. Other methods of synthesis include the reaction of 3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol with an aqueous solution of potassium hydroxide or the reaction of 3-(2-Methoxyphenyl)-2-propyn-1-olphenylprop-2-yn-1-ol with an aqueous solution of sodium carbonate.

properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZHVUPVOVKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.